molecular formula C9H9Cl3O B3248584 1,3,5-Trichloro-2-propoxybenzene CAS No. 1881322-19-5

1,3,5-Trichloro-2-propoxybenzene

Cat. No.: B3248584
CAS No.: 1881322-19-5
M. Wt: 239.5 g/mol
InChI Key: CUPUGQUBGFTFAB-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-propoxybenzene is a chemical compound with the molecular formula C9H9Cl3O . It has a molecular weight of 239.53 . The compound is in liquid form .


Synthesis Analysis

The synthesis of fully-substituted polynitrobenzene derivatives involves the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) with 1,2,4-triazole, followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with three chlorine atoms and a propoxy group .


Chemical Reactions Analysis

The compound is involved in the synthesis of fully-substituted polynitrobenzene derivatives . The reaction involves the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .


Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 239.53 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Environmental Presence and Toxicity of Antimicrobial Compounds

The occurrence, toxicity, and degradation of triclosan, a widely used antimicrobial agent, in the environment have been extensively reviewed. Triclosan's widespread use in consumer products leads to its pervasive presence in water bodies and sediments, potentially transforming into more toxic compounds. Its environmental concentrations are close to the EC50 values for aquatic organisms, indicating a significant ecological impact (Bedoux et al., 2012).

Bioactive Compounds in Seaweed

Research on phlorotannins, polyphenolic compounds found in brown seaweed, has highlighted their diverse bioactivities and potential as nutraceuticals. The complexity of their structures and the challenges in accurate identification underscore the need for advanced analytical techniques. Phlorotannins exhibit neuroprotective, antidiabetic, anticancer, antioxidant, anti-inflammatory, and antimicrobial properties (Shrestha et al., 2021).

Advanced Materials for Sensing Applications

Nanostructured luminescent micelles have been explored as efficient materials for sensing various analytes, including explosives. The unique properties of these micellar systems, including their amphiphilic nature and self-assembled geometry, make them suitable for applications in toxic and hazardous material sensing, bioimaging, and drug delivery (Paria et al., 2022).

Safety Margins for Consumer Products

Future Directions

The compound has been used in the synthesis of fully-substituted polynitrobenzene derivatives, which are new energetic materials . These materials exhibit good thermal stability and low impact sensitivity, which are superior to that of TNT . They also show high heat of formation and reasonable detonation velocities and pressures . This suggests potential future directions in the field of high-energy materials.

Properties

IUPAC Name

1,3,5-trichloro-2-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPUGQUBGFTFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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